![molecular formula C7H6BrCl2NO2S B2471126 N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide CAS No. 1339325-56-2](/img/structure/B2471126.png)
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
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Overview
Description
“N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” is a chemical compound that likely contains a methanesulfonamide group attached to a phenyl ring with bromine and chlorine substituents .
Molecular Structure Analysis
The molecular structure of “N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide” would likely involve a phenyl ring with bromine and chlorine substituents, and a methanesulfonamide group attached to the ring .Scientific Research Applications
Molecular Structure Analysis
- The compound N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide has been analyzed in terms of its molecular structure, with a focus on the conformation of the N—H bond and the bond parameters. Studies have detailed the geometric parameters, highlighting similarities and differences in bond and torsion angles compared to other methanesulfonanilides, as well as discussing the intermolecular interactions and hydrogen bonding patterns, which contribute to its ribbonlike or chain structures in crystals (Gowda, Foro, & Fuess, 2007).
Chemoselective N-Acylation Reagents
- N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide and its derivatives have been investigated for their potential as chemoselective N-acylation reagents. Research has been conducted to understand the structure-reactivity relationship of these compounds, aiming to develop storable and chemoselectively efficient N-acylation agents (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Synthesis and Reactivity in Organic Chemistry
- The compound has been a subject of interest in organic synthesis, especially in the context of creating 1-methylsulfonyl-indoles with functional groups at specific positions through reactions involving N-(2-halophenyl)methanesulfonamides. This showcases its utility in the one-step synthesis of heteroaromatic compounds with diverse functional groups (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
- The reactivity of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide has also been explored in reactions such as Pd-catalyzed cross-coupling, offering a safer alternative in synthesis by avoiding genotoxic byproducts (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Analytical Chemistry and Mass Spectrometry
- Mass spectrometry studies have been performed on derivatives of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide to understand their fragmentation patterns and the roles of different atoms in the structure during the mass spectral analysis. This kind of research aids in elucidating the structural and functional aspects of such compounds (Jia, 2001).
Environmental Chemistry and Toxicology
- The movement and environmental fate of related methanesulfonate compounds have been studied, particularly their absorption, distribution in plants, and the impact on organisms in sediments. These studies are crucial for understanding the environmental impact and safety profiles of such compounds (Rader, Burton, & Mcbeth, 1970); (Kohring, Zhang, & Wiegel, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJCQIKKFOXXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide | |
CAS RN |
1339325-56-2 |
Source
|
Record name | N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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